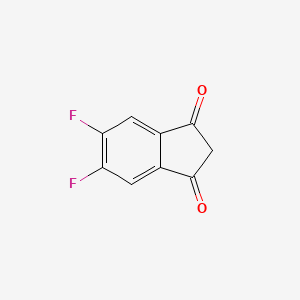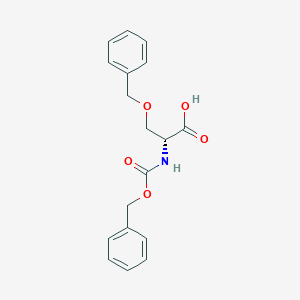
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is a ruthenium-based compound widely known for its catalytic properties. It is often referred to as a Grubbs catalyst, named after the chemist Robert H. Grubbs who developed it. This compound is particularly significant in the field of organic chemistry due to its ability to facilitate various types of metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride typically involves the reaction of dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane and tricyclohexylphosphine. The process can be summarized as follows :
Starting Materials: Dichlorotris(triphenylphosphine)ruthenium, phenyldiazomethane, and tricyclohexylphosphine.
Reaction Conditions:
Isolation: The reaction mixture is filtered to remove insolubles, and the filtrate is concentrated. Methanol is added to precipitate the product, which is then washed and vacuum-dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, solvent handling, and product isolation is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride primarily undergoes metathesis reactions, which include:
Ring-Closing Metathesis (RCM): Formation of cyclic compounds from dienes.
Cross Metathesis (CM): Exchange of alkylidene groups between alkenes.
Ring-Opening Metathesis Polymerization (ROMP): Polymerization of cyclic olefins.
Common Reagents and Conditions
Reagents: Alkenes, dienes, and cyclic olefins.
Conditions: Typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).
Major Products
RCM: Cyclic alkenes.
CM: Mixed alkenes.
ROMP: Polymers with specific properties depending on the monomers used.
Aplicaciones Científicas De Investigación
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride involves the coordination of the ruthenium center with the alkene substrates, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis products .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)dichlororuthenium(II)
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Uniqueness
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is unique due to its high stability and efficiency in catalyzing metathesis reactions. Its ability to tolerate a wide range of functional groups and its robustness under various reaction conditions make it a preferred choice for many synthetic applications .
Propiedades
IUPAC Name |
3-methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHKSXXVKDNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH+]=C1C=C[CH-]C=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl.Cl.[Ru] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74Cl2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8092369.png)
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)
![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)
![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)




![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)
![1-[(S)-[(2R,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8092450.png)


